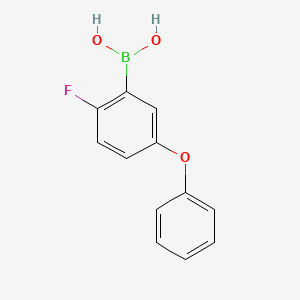

(2-Fluoro-5-phenoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(2-fluoro-5-phenoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOPBVFYBMPJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681703 | |

| Record name | (2-Fluoro-5-phenoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-01-7 | |

| Record name | B-(2-Fluoro-5-phenoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-5-phenoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Fluoro-5-phenoxyphenyl)boronic acid (CAS No. 1256355-01-7) for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-5-phenoxyphenyl)boronic acid, bearing the CAS Number 1256355-01-7, has emerged as a pivotal building block in contemporary medicinal chemistry.[1][2][3] Its unique structural features—an ortho-fluorine substituent and a para-phenoxy group—impart desirable physicochemical and reactivity profiles, making it a valuable reagent in the synthesis of complex molecular architectures for drug discovery. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and an analysis of the structure-activity relationships governed by its substituents are presented to empower researchers in their drug development endeavors.

Introduction: The Strategic Advantage of Fluorinated Biaryl Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[4][5][6] Arylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. This compound uniquely combines these attributes, offering a gateway to novel biaryl and heteroaryl scaffolds with potential therapeutic applications. The strategic placement of the ortho-fluoro and para-phenoxy groups significantly influences the electronic and steric properties of the molecule, thereby modulating its reactivity and the characteristics of the resulting products.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and the interpretation of experimental outcomes.

| Property | Value | Source |

| CAS Number | 1256355-01-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀BFO₃ | [1][3] |

| Molecular Weight | 232.02 g/mol | [1][7] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | Typically ≥95% | [1][7] |

Synthesis of this compound: A Mechanistic Approach

While a specific, detailed literature preparation for this compound is not widely published, its synthesis can be logically deduced from established methodologies for preparing similar arylboronic acids. A common and effective route involves the ortho-lithiation of a suitably substituted precursor, followed by quenching with a trialkyl borate and subsequent hydrolysis.

A plausible synthetic pathway would commence from 1-fluoro-4-phenoxybenzene. The key transformation is the directed ortho-metalation, where the fluorine atom directs the deprotonation to the adjacent ortho position. This is followed by reaction with a borate ester and acidic workup to yield the desired boronic acid.

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis of this compound.

The Role of Substituents: A Deeper Dive into Reactivity

The reactivity of this compound in Suzuki-Miyaura coupling is finely tuned by its substituents.

-

The Ortho-Fluoro Group: The presence of a fluorine atom at the ortho position has a profound electronic and steric influence. Electronically, fluorine is a highly electronegative atom, which increases the Lewis acidity of the boronic acid.[4] This can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] Furthermore, the ortho-fluoro group can participate in intramolecular hydrogen bonding with the boronic acid moiety, which can affect its stability and reactivity.[4] However, a bulky ortho substituent can also introduce steric hindrance, potentially slowing down the reaction rate.

-

The Para-Phenoxy Group: The phenoxy group at the para position is an electron-donating group through resonance. This electronic contribution can influence the nucleophilicity of the arylboronic acid, which is a critical factor in the transmetalation step. The interplay between the electron-withdrawing inductive effect of the ortho-fluoro group and the electron-donating resonance effect of the para-phenoxy group creates a unique electronic environment that can be exploited for selective cross-coupling reactions.

Application in Suzuki-Miyaura Cross-Coupling: A Practical Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[8] this compound is an excellent coupling partner in these reactions for the synthesis of complex biaryl structures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like XPhos for challenging couplings

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane and water (4:1 mixture), degassed

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

-

Add the palladium catalyst and ligand to the flask.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle Workflow:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules in drug discovery. Its unique substitution pattern provides a strategic advantage for modulating the physicochemical and pharmacological properties of target compounds. A thorough understanding of its synthesis, properties, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, is essential for its effective utilization. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, facilitating the development of the next generation of therapeutics.

References

-

Tomasz, K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465. [Link]

-

Hart, D. J. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(7), 2471–2474. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

- Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

- Google Patents. WO2005058918A1 - Novel phenyl-boronic acid derivatives and methods for the production thereof.

-

PubChem. 2-Fluorophenylboronic acid. [Link]

-

ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

-

MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

-

Organic Chemistry Portal. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. [Link]

-

ResearchGate. ortho-Substituted fluorescent aryl monoboronic acid displays physiological binding of D-glucose. [Link]

-

NIH. The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. [Link]

-

NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

-

NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

Sources

- 1. No results for search term "10-F211475" | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Fluoro-5-phenoxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]

- 6. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki Coupling [organic-chemistry.org]

(2-Fluoro-5-phenoxyphenyl)boronic acid molecular weight

An In-Depth Technical Guide to (2-Fluoro-5-phenoxyphenyl)boronic acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Abstract

This compound is a specialized chemical reagent that serves as a critical building block in modern synthetic organic chemistry. Its unique trifunctional structure—comprising a reactive boronic acid moiety, a metabolically robust fluorine substituent, and a versatile phenoxy group—positions it as a high-value intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic pathway, and offers a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction. The content is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's capabilities for creating novel biaryl and heteroaryl structures.

The Strategic Role of Arylboronic Acids in Modern Drug Discovery

The ascent of boronic acids as indispensable tools in medicinal chemistry has been transformative.[1][2][3] Their stability, low toxicity, and versatile reactivity make them ideal precursors for constructing complex molecular architectures.[1] When considering drug design, the boronic acid group is eventually metabolized to boric acid, which is considered a "green compound" and is readily eliminated by the body.[1]

The primary utility of arylboronic acids lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5] This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of new drug candidates.[5] The incorporation of specific functional groups onto the boronic acid's phenyl ring adds another layer of strategic advantage. The presence of a fluorine atom, as in this compound, is particularly significant, as fluorination is a common strategy to enhance key drug properties such as metabolic stability, bioavailability, and binding affinity.[4]

Physicochemical Profile of this compound

The precise chemical identity and properties of a reagent are paramount for reproducible and successful synthetic outcomes. This compound is characterized by the following key parameters.

| Property | Value | Source |

| Molecular Weight | 232.02 g/mol | [6] |

| Molecular Formula | C₁₂H₁₀BFO₃ | |

| CAS Number | 1256355-01-7 | |

| Typical Purity | ≥95.0% | [6] |

| InChI Key | HEOPBVFYBMPJNY-UHFFFAOYSA-N | [6] |

The molecule's structure features an ortho-fluoro substituent relative to the boronic acid group. This fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the kinetics of the transmetalation step in cross-coupling reactions. The para-phenoxy group provides a bulky, lipophilic domain that can be used to build out molecular complexity or to engage in specific interactions with biological targets.

Synthesis and Handling

3.1. General Synthetic Route

Arylboronic acids are typically synthesized via the borylation of an organometallic intermediate. A common and effective method involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by aqueous acidic workup.[1][7] The workflow below illustrates a representative pathway for the synthesis of this compound from its corresponding aryl bromide.

Caption: General workflow for the synthesis of this compound.

3.2. Handling and Storage

Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. While this process is often reversible upon exposure to water, the presence of boroxines can complicate stoichiometry and affect reaction kinetics. For this reason, it is best practice to:

-

Store this compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).

-

Use the reagent promptly after opening the container.

-

If boroxine formation is suspected, the boronic acid can often be reconstituted by dissolving it in a suitable solvent and stirring with a small amount of water before use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond between this reagent and an aryl or vinyl (pseudo)halide.[5][8]

4.1. Mechanistic Overview

The reaction proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) are expelled from the palladium center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

4.2. Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the base, solvent, and temperature may be required for specific substrates.

Reagents & Equipment:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Cs₂CO₃, 2.5 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), cesium carbonate (2.5 eq.), and the palladium catalyst (0.03 eq.).

-

Expertise & Causality: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions. Cesium carbonate is a strong, yet relatively gentle base often effective for a wide range of substrates.

-

-

Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (aryl bromide).

-

Expertise & Causality: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The small amount of water is crucial for the transmetalation step, helping to hydrolyze boronate esters and facilitate the formation of the active boronate species.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl bromide is consumed (typically 4-24 hours).

-

Trustworthiness: Regular monitoring provides a self-validating system, confirming that the reaction is proceeding as expected and indicating the optimal time for workup, preventing potential degradation of the product from prolonged heating.

-

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Conclusion

This compound is a potent and strategically designed building block for advanced organic synthesis. Its defined physicochemical properties and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an invaluable asset for drug development professionals and research scientists. By understanding the mechanistic principles behind its application and employing robust, self-validating protocols, researchers can effectively harness this reagent to construct novel and complex molecular entities with high efficiency and control.

References

-

(2-Fluoro-5-nonoxyphenyl)boronic acid | C15H24BFO3 | CID 177744340 - PubChem. [Link]

-

2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem. [Link]

-

2-fluoro-5-propoxyphenylboronic acid suppliers USA. [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]

-

Examples of boronic acids in pharmacologically relevant compounds. - ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

-

Synthesis of boronic acid 11. Reaction conditions: (a) NaHCO3, THF. H2O... - ResearchGate. [Link]

-

Design and discovery of boronic acid drugs - PubMed. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. No results for search term "10-F211475" | CymitQuimica [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

Introduction: The Strategic Importance of (2-Fluoro-5-phenoxyphenyl)boronic acid in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of (2-Fluoro-5-phenoxyphenyl)boronic acid

This compound is a bifunctional synthetic building block of significant interest to researchers and scientists in the field of drug development. Its unique structural features—a fluorinated phenyl ring coupled with a phenoxy substituent and a reactive boronic acid moiety—make it a valuable precursor for the synthesis of complex organic molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the phenoxy group provides a scaffold for further molecular elaboration.[1]

Arylboronic acids are particularly prized for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of the carbon skeletons of many biologically active compounds.[2] The stability, low toxicity, and versatile reactivity of boronic acids contribute to their widespread application in medicinal chemistry.[4] This guide provides a comprehensive overview of a proposed, robust synthetic route to this compound, grounded in established chemical principles and analogous transformations.

Proposed Primary Synthesis Route: A Multi-step Approach

The synthesis of this compound can be strategically approached in a two-step sequence starting from commercially available precursors. This proposed route is designed for efficiency and scalability, leveraging well-understood reaction mechanisms to achieve the target molecule in good yield and purity.

Step 1: Synthesis of the Aryl Bromide Precursor: 1-Bromo-2-fluoro-5-phenoxybenzene

The initial step involves the synthesis of the key intermediate, 1-bromo-2-fluoro-5-phenoxybenzene. A logical and efficient method to achieve this is through a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. This reaction will couple a suitably substituted phenol with an activated fluorobenzene derivative.

Experimental Protocol: Synthesis of 1-bromo-2-fluoro-5-phenoxybenzene

-

Reagents and Materials:

-

4-Bromo-3-fluorophenol

-

Fluorobenzene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 4-bromo-3-fluorophenol (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

To this mixture, add fluorobenzene (1.2 equivalents).

-

Heat the reaction mixture to 120-130 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Extract the product with toluene (3 x volumes).

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-bromo-2-fluoro-5-phenoxybenzene.

-

Step 2: Borylation via Lithium-Halogen Exchange

The second and final step is the conversion of the aryl bromide precursor to the target this compound. This transformation is effectively achieved through a lithium-halogen exchange reaction at low temperature, followed by trapping the resulting aryllithium species with a trialkyl borate ester. Subsequent acidic hydrolysis then furnishes the desired boronic acid. This method is analogous to established procedures for the synthesis of other fluorinated arylboronic acids.[5][6]

Experimental Protocol: Synthesis of this compound

-

Reagents and Materials:

-

1-Bromo-2-fluoro-5-phenoxybenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 1-bromo-2-fluoro-5-phenoxybenzene (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl.

-

Stir vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure boronic acid.

-

Visualizing the Synthesis

To further clarify the proposed synthetic strategy, the following diagrams illustrate the overall workflow and the mechanism of the key borylation step.

Caption: Overall synthetic workflow for this compound.

Caption: Mechanism of the borylation step.

Quantitative Data Summary

The following table provides a summary of the key parameters and expected outcomes for the proposed synthesis.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Expected Yield (%) | Expected Purity (%) |

| 1 | Williamson Ether Synthesis | K₂CO₃ | DMF | 120-130 | 70-85 | >95 |

| 2 | Borylation | n-BuLi, B(OiPr)₃ | THF | -78 to RT | 60-75 | >98 |

Causality Behind Experimental Choices

-

Choice of Base in Step 1: Potassium carbonate is a mild and effective base for the Williamson ether synthesis, minimizing potential side reactions.

-

Low Temperature for Lithiation in Step 2: The lithium-halogen exchange is performed at -78 °C to prevent unwanted side reactions, such as the elimination of the fluorine atom or reaction with the solvent.

-

Use of Triisopropyl Borate: Triisopropyl borate is a commonly used and efficient boron source for this type of reaction. Trimethyl borate can also be used.[5]

-

Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial during the borylation step to prevent quenching of the highly reactive aryllithium intermediate by atmospheric oxygen or moisture.

Trustworthiness and Self-Validation

The described protocols are based on well-established and frequently published methodologies for the synthesis of analogous fluorinated arylboronic acids.[5][6] The progress of each reaction can be monitored by standard analytical techniques such as TLC, GC-MS, and NMR spectroscopy. The final product's identity and purity should be confirmed by a suite of analytical methods, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

¹⁹F NMR Spectroscopy: To verify the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point Analysis: As a measure of purity.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is an ideal substrate for the Suzuki-Miyaura cross-coupling reaction.[2] In this palladium-catalyzed reaction, the boronic acid couples with an organic halide or triflate to form a new carbon-carbon bond. The reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules for drug discovery.[2][7] The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle at the palladium center. The boronic acid must be activated with a base to facilitate the transmetalation step.[3]

Conclusion

The proposed synthetic route to this compound provides a clear and efficient pathway for the preparation of this valuable building block. By leveraging established and reliable chemical transformations, researchers can access this compound in high yield and purity, enabling its use in the synthesis of novel therapeutic agents and other advanced materials. The protocols and rationale provided herein serve as a comprehensive guide for scientists and professionals in the field of drug development and organic synthesis.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Synthesis of boronic acid 11. Reaction conditions: (a) NaHCO3, THF. H2O... - ResearchGate. [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. [Link]

-

CAS No.98-59-9,Tosyl chloride Suppliers,MSDS download - LookChem. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. [Link]

- CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google P

-

(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Boron-Containing Pharmacophore - MIT Technology Licensing Office. [Link]

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [Link]

-

Tosyl Chloride Cas 98 59 9 Manufacturer & Supplier China | Topfine. [Link]

- EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google P

Sources

- 1. mdpi.com [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

(2-Fluoro-5-phenoxyphenyl)boronic Acid: A Technical Guide to its Physicochemical Properties for Researchers

Introduction: The Role of (2-Fluoro-5-phenoxyphenyl)boronic Acid in Modern Drug Discovery

This compound, a member of the versatile arylboronic acid family, represents a key building block in contemporary medicinal chemistry and materials science. Its unique structural features—a fluorine atom and a phenoxy group on the phenyl ring—offer chemists a powerful tool for modulating the electronic and steric properties of target molecules. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights for its effective application in research and development. While specific experimental data for this compound is not extensively available in public literature, this document will also discuss the general characteristics of arylboronic acids and the standard methodologies for their analysis, providing a predictive framework for its behavior.

Core Physicochemical Properties

The physical properties of this compound are fundamental to its handling, reactivity, and incorporation into larger molecular frameworks.

| Property | Value | Source |

| CAS Number | 1256355-01-7 | [1][2] |

| Molecular Formula | C₁₂H₁₀BFO₃ | [2] |

| Molecular Weight | 232.02 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | Typically ≥95% | [3] |

A Deeper Dive into Key Physical Parameters

Melting Point: The melting point of an arylboronic acid is indicative of its crystal lattice energy and purity. For comparison, the structurally related 2-fluoro-5-methoxyphenylboronic acid has a melting point of 194-196 °C. The phenoxy group in the title compound, being larger than a methoxy group, may lead to a different crystal packing and thus a different melting point.

Solubility: The solubility of this compound is expected to be poor in water and nonpolar organic solvents, with moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). This is a general characteristic of many arylboronic acids.

Stability: Arylboronic acids can undergo dehydration to form cyclic anhydrides (boroxines). This process is typically reversible upon the addition of water. They are generally stable under standard laboratory conditions but can be sensitive to strong oxidizing agents.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and phenoxy substituents. The protons on the phenoxy group will also have characteristic chemical shifts. The boronic acid protons (-OH) are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR will display unique resonances for each carbon atom in the molecule, with the carbon attached to the fluorine exhibiting a characteristic large coupling constant (¹JC-F).

-

¹⁹F NMR: The fluorine NMR will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.

-

¹¹B NMR: The boron NMR spectrum is a powerful tool for characterizing boronic acids. The chemical shift of the boron atom provides information about its coordination state (trigonal planar in the acid vs. tetrahedral in boronate esters).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ for the boronic acid hydroxyl groups.

-

Strong B-O stretching vibrations around 1300-1400 cm⁻¹.

-

C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode is a common method for analyzing boronic acids. The spectrum would be expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

Experimental Protocols: A Guide to Characterization

The following are standard experimental protocols for determining the key physical properties of an arylboronic acid like this compound.

Protocol 1: Determination of Melting Point

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Protocol 2: NMR Spectroscopic Analysis

-

Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra are acquired on a high-field NMR spectrometer.

-

The spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed for chemical shifts, coupling constants, and integration.

Logical Framework for Application in Suzuki-Miyaura Cross-Coupling

The utility of this compound as a building block is best exemplified by its application in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the logical workflow.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. While a comprehensive public dataset of its physical properties is currently limited, this guide provides a robust framework for its characterization and application based on the well-established principles of arylboronic acid chemistry. Researchers are encouraged to perform the described experimental protocols to ascertain the specific properties of their samples to ensure reproducible and successful outcomes in their synthetic endeavors.

References

Sources

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of (2-Fluoro-5-phenoxyphenyl)boronic Acid

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern medicinal chemistry, boronic acids and their derivatives represent a cornerstone of synthetic versatility, most notably as key coupling partners in Suzuki-Miyaura cross-coupling reactions. The compound this compound is a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The success of any synthetic route and the ultimate bioavailability of a drug candidate are fundamentally tethered to the solubility of its constituent components.

This guide provides a comprehensive, field-tested framework for understanding and determining the solubility of this compound. We will move beyond simple data reporting to explore the underlying principles that govern solubility, offering both theoretical grounding and practical, step-by-step protocols. Our approach is rooted in the principles of experimental robustness and self-validation, ensuring that the methodologies described herein are both reliable and reproducible.

Part 1: Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is not a singular, immutable value but rather a function of its intrinsic physicochemical properties and the external environment. For this compound, several key factors come into play:

-

Molecular Structure and Polarity: The presence of a polar boronic acid group (-B(OH)₂) juxtaposed with a largely nonpolar biphenyl ether backbone creates a molecule with moderate polarity. The fluorine substituent further influences electron distribution and intermolecular interactions. This structure suggests that its solubility will be favored in organic solvents, particularly those capable of hydrogen bonding.

-

Crystalline Form (Polymorphism): Boronic acids are known to exist in different crystalline forms, or polymorphs. Each polymorph can have a unique crystal lattice energy, which in turn affects its solubility. It is crucial to characterize the solid form of the material being tested to ensure consistency across experiments.

-

pH-Dependent Solubility: The boronic acid moiety is a Lewis acid and can exist in different ionization states depending on the pH of the medium. In aqueous solutions, an equilibrium exists between the neutral boronic acid and the anionic boronate species. This equilibrium can be manipulated to enhance solubility in aqueous media, a critical consideration for formulation and biological testing.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₂H₁₀BFO₃ | Provides the elemental composition. |

| Molecular Weight | 232.02 g/mol | Influences dissolution kinetics. |

| Appearance | White to off-white solid | Physical state at standard conditions. |

| General Solubility | Generally soluble in organic solvents such as DMSO and DMF. | Indicates the types of solvents to prioritize for testing. |

Part 2: Experimental Determination of Solubility

A robust determination of solubility requires a well-designed experimental workflow. The following section outlines a validated protocol for assessing the solubility of this compound in various solvents. This method is based on the equilibrium solubility principle, where an excess of the solid is equilibrated with the solvent, and the concentration of the dissolved solute is then quantified.

Experimental Workflow Overview

The process begins with the careful preparation of saturated solutions, followed by separation of the undissolved solid and subsequent quantification of the dissolved analyte using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Figure 1: A generalized workflow for the experimental determination of equilibrium solubility.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

- This compound (ensure high purity, >98%)

- Selected solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Methanol, Ethanol, Acetonitrile, Water)

- Vials with screw caps

- Orbital shaker or magnetic stirrer with temperature control

- Centrifuge

- Syringe filters (0.45 µm, compatible with the chosen solvent)

- High-Performance Liquid Chromatograph (HPLC) with a UV detector

- Volumetric flasks and pipettes for standard preparation

2. Experimental Procedure:

Data Interpretation and Reporting

The solubility should be reported in standard units, such as mg/mL or µg/mL. It is essential to specify the solvent and the temperature at which the measurement was conducted.

Table 2: Expected Solubility Profile in Common Solvents

| Solvent | Polarity Index | Expected Solubility | Rationale |

| DMSO | 7.2 | High | Aprotic, highly polar solvent capable of disrupting crystal lattice forces. |

| DMF | 6.4 | High | Similar to DMSO, an effective solvent for a wide range of organic compounds. |

| Methanol | 5.1 | Moderate to High | Polar protic solvent that can engage in hydrogen bonding with the boronic acid group. |

| Ethanol | 4.3 | Moderate | Less polar than methanol, but still a good solvent for many boronic acids. |

| Acetonitrile | 5.8 | Moderate to Low | Polar aprotic solvent, but generally less effective than DMSO or DMF for boronic acids. |

| Water | 10.2 | Low | The large nonpolar backbone of the molecule limits its solubility in water despite the polar boronic acid group. |

Part 3: Advanced Considerations and Troubleshooting

Impact of pH on Aqueous Solubility

For applications requiring an aqueous medium, such as in biological assays, understanding the pH-solubility profile is crucial. The pKa of the boronic acid group is a key parameter. At pH values above the pKa, the boronic acid will be deprotonated to the more soluble boronate form. A pH-solubility study can be conducted by preparing a series of buffered solutions across a range of pH values and determining the solubility in each.

Figure 2: The pH-dependent equilibrium of a boronic acid in an aqueous environment.

Compound Stability and Degradation

Boronic acids can be susceptible to degradation, particularly under harsh conditions. It is important to assess the stability of this compound in the chosen solvent over the course of the solubility experiment. This can be achieved by analyzing a sample at the beginning and end of the equilibration period by HPLC to check for the appearance of degradation products.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in both chemical synthesis and drug development. A thorough understanding of its physicochemical properties, combined with robust experimental methodologies, allows for an accurate and reproducible determination of its solubility profile. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently assess the solubility of this and other challenging compounds, thereby facilitating more informed decisions in their research and development endeavors.

References

- BLDpharm. This compound. BLDpharm. [https://www.bldpharm.

Chapter 1: Core Physicochemical Properties and Structural Analysis

An In-Depth Technical Guide to the Stability of (2-Fluoro-5-phenoxyphenyl)boronic Acid Under Atmospheric Conditions

This guide provides a comprehensive analysis of the stability of this compound when exposed to air. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple storage instructions to explore the underlying chemical principles, degradation pathways, and robust analytical methodologies required for its effective use. We will dissect the influence of the molecule's unique structural features—the ortho-fluoro substituent and the meta-phenoxy group—on its reactivity, providing a framework for anticipating and mitigating instability in a laboratory setting.

This compound is an increasingly utilized building block in medicinal chemistry, primarily in Suzuki-Miyaura cross-coupling reactions to forge C-C bonds.[1][2] Its utility, however, is intrinsically linked to its stability. The molecule's reactivity is dominated by the interplay of its three key functional components: the boronic acid moiety, the ortho-fluoro substituent, and the phenoxy group.

The boronic acid group (–B(OH)₂) is a Lewis acid, capable of accepting an electron pair into the vacant p-orbital of the boron atom.[3] This Lewis acidity is a critical determinant of its stability and reactivity. The introduction of a fluorine atom ortho to the boronic acid significantly modulates this property. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron center.[3][4] This heightened acidity can enhance reactivity in desired coupling reactions but also increases susceptibility to certain degradation pathways.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BFO₃ | [6] |

| Molecular Weight | 232.02 g/mol | [6] |

| Appearance | White to off-white solid | Generic |

| CAS Number | 1256355-01-7 | [7] |

Chapter 2: Primary Degradation Pathways in the Presence of Air

Exposure to ambient air introduces two primary reactants: molecular oxygen (O₂) and water (H₂O). These molecules are the principal drivers of the three main degradation pathways for arylboronic acids: oxidation, protodeboronation, and boroxine formation.[8]

Oxidative Degradation

A significant pathway for the decomposition of arylboronic acids is oxidation to the corresponding phenol.[9] This process can be initiated by atmospheric oxygen, particularly under promotion by light or in the presence of base.[9][10] The mechanism is thought to involve radical intermediates, and some boronic acids have been shown to act as chemical mutagens through the generation of organic radicals via oxidation.[11] For this compound, this would result in the formation of 2-Fluoro-5-phenoxyphenol, representing a complete loss of the reactive boronic acid handle.

Caption: Proposed pathway for the aerobic oxidation of the title compound.

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[8] This reaction effectively converts the boronic acid back to its parent arene (in this case, 1-fluoro-4-phenoxybenzene). The process can be catalyzed by either acid or, more commonly for electron-deficient systems, base.[12][13] Given the electron-withdrawing nature of the ortho-fluoro substituent, this compound is particularly susceptible to base-catalyzed protodeboronation.[14] Even ambient moisture can provide a protic source, and the reaction can proceed, albeit slowly, without strong acid or base catalysis.

Caption: Key steps in the base-catalyzed protodeboronation pathway.

Boroxine Formation

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form a stable six-membered cyclic anhydride known as a boroxine.[8][11] While this process is often reversible upon addition of water, it can complicate experiments by altering the stoichiometry and solubility of the reagent. The presence of varying amounts of the anhydride is common in commercially supplied boronic acids.

Caption: Reversible formation of the boroxine anhydride from the boronic acid.

Chapter 3: Recommended Handling and Storage Protocols

Given the identified degradation pathways, meticulous handling and storage are paramount to preserving the integrity of this compound.

Table 2: Handling and Storage Recommendations

| Parameter | Recommendation | Rationale |

| Atmosphere | Store and handle under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting both oxidation and protodeboronation.[15] |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.[15] | Reduces the rate of all chemical degradation pathways. |

| Container | Use tightly sealed, opaque containers made of inert materials like glass or HDPE.[16] | Prevents ingress of moisture and air. Opaque containers protect against potential light-initiated oxidation. |

| Dispensing | Weigh and dispense the required amount quickly in a controlled environment (e.g., glovebox or nitrogen-purged bag) and promptly reseal the main container. | Limits the exposure time of the bulk material to the ambient atmosphere. |

| Chemical Segregation | Store away from strong oxidizing agents, strong bases, and highly protic substances.[17][18] | Avoids accelerating degradation. Boronic acids should be stored with other inorganic acids.[18] |

Chapter 4: Experimental Assessment of Stability

A self-validating system for assessing stability is crucial for any laboratory using this reagent. The following protocols outline a robust workflow for quantifying the degradation of this compound over time.

Caption: Experimental workflow for assessing the stability of the boronic acid.

Protocol: Real-Time Stability Study Under Air Exposure

-

Preparation: Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.

-

T=0 Analysis: Immediately withdraw an aliquot, dilute to a working concentration (e.g., 0.1 mg/mL), and analyze via HPLC as the time-zero reference point.

-

Exposure: Leave the stock solution vial on the laboratory bench, loosely capped to permit air exchange but prevent gross contamination.

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48, and 72 hours), withdraw another aliquot, dilute identically to the T=0 sample, and analyze by HPLC.

-

Data Processing: Calculate the percentage of the parent boronic acid remaining at each time point relative to the T=0 sample, using the peak area from the chromatogram. Plot the percentage of parent compound versus time.

Protocol: Analytical Method via HPLC-UV

This method is designed to separate the parent compound from its primary degradation products.

-

Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm). Using columns with low silanol activity is recommended to minimize on-column hydrolysis.[19]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

Start at 10% B

-

Linear ramp to 95% B over 15 minutes

-

Hold at 95% B for 3 minutes

-

Return to 10% B over 1 minute

-

Hold at 10% B for 5 minutes (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Table 3: Expected Elution Order of Key Analytes

| Compound | Expected Retention Time | Rationale |

| Boric Acid | Very Early (Polar) | Highly polar byproduct of degradation. |

| This compound | Intermediate | Parent compound. |

| 2-Fluoro-5-phenoxyphenol | Later than parent | Oxidation product; generally more lipophilic than the corresponding boronic acid. |

| 1-Fluoro-4-phenoxybenzene | Later than parent | Protodeboronation product; lacks the polar boronic acid group, making it more lipophilic. |

Conclusion

This compound is a valuable synthetic intermediate whose stability is critically influenced by its molecular structure and handling conditions. The ortho-fluoro group enhances its Lewis acidity, making it susceptible to both oxidative degradation to the corresponding phenol and hydrolytic protodeboronation in the presence of atmospheric oxygen and moisture. While the formation of boroxine anhydrides is also possible, it is typically a reversible process. For drug development professionals and researchers, ensuring the fidelity of this reagent requires a proactive stability management strategy. Adherence to strict storage and handling protocols under inert, cool, and dry conditions is non-negotiable. Furthermore, implementing routine analytical checks using robust methods, such as the HPLC protocol detailed herein, provides a quantitative, evidence-based assurance of the material's integrity prior to its use in critical synthetic applications.

References

-

The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing.

-

Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. (2017).

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. (2022).

-

The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.

-

Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. (2017).

-

How to Store Boric Acid. Lab Alley.

-

Influence of fluorine substituents on the properties of phenylboronic compounds. De Gruyter. (2018).

-

Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (NIH). (2022).

-

Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. National Institutes of Health (NIH).

-

Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Semantic Scholar. (2017).

-

Catalyst-Free Photochemical Aerobic Oxidation of Boronic Acids. ChemistryViews. (2023).

-

Improving the oxidative stability of boronic acids through stereoelectronic effects. RSC Publishing.

-

Boronic acid. Wikipedia.

-

Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.

-

Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub. (2017).

-

Fluoride protects boronic acids in the copper(i)-mediated click reaction. RSC Publishing.

-

Visible Light Induced Oxidative Hydroxylation of Boronic Acids. ResearchGate.

-

Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Publications. (2024).

-

Corrosive Storage Guidelines. University of California, Santa Cruz.

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.

-

Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. (2012).

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. (2000).

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. (2011).

-

Chemical Storage Guide. Iowa State University.

-

Hydrolysis mechanism of arylboronic acids. ResearchGate.

-

This compound. CymitQuimica.

-

SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific. (2023).

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. (2012).

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). (2021).

-

Nickel-Catalyzed Cross-Coupling of Aryl Boronic Acids with CF2Br2: Access to Diaryldifloromethanes. The Journal of Organic Chemistry. (2023).

-

2-fluoro-5-methoxyphenylboronic acid. HENAN SUNLAKE ENTERPRISE CORPORATION.

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). (2021).

-

Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. National Institutes of Health (NIH). (2022).

-

(2-Fluoro-5-methoxyphenyl)boronic Acid. TCI Chemicals.

-

1256355-01-7|this compound. BLD Pharm.

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH).

-

A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. (2009).

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub: are you are robot? [sci-hub.box]

- 6. No results for search term "10-F211475" | CymitQuimica [cymitquimica.com]

- 7. 1256355-01-7|this compound|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chemistryviews.org [chemistryviews.org]

- 11. Boronic acid - Wikipedia [en.wikipedia.org]

- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. laballey.com [laballey.com]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. wichita.edu [wichita.edu]

- 19. researchgate.net [researchgate.net]

A Spectroscopic Guide to (2-Fluoro-5-phenoxyphenyl)boronic acid: In-depth Analysis and Predicted Data

Abstract

(2-Fluoro-5-phenoxyphenyl)boronic acid (CAS 1256355-01-7) is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Its structural complexity, featuring a fluorinated phenyl ring linked to a phenoxy group, offers unique electronic and steric properties that are sought after in the design of novel pharmaceuticals and organic materials. Despite its commercial availability and synthetic utility, a comprehensive public repository of its spectral data (NMR, IR, MS) is notably absent. This technical guide aims to fill this void by providing a detailed, expert-driven prediction and interpretation of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. The predictions are grounded in the analysis of structurally related analogs and fundamental principles of spectroscopic interpretation, offering researchers a robust framework for the identification and characterization of this compound.

Introduction and Physicochemical Properties

This compound belongs to the extensive family of arylboronic acids, which are indispensable reagents in modern organic synthesis. The presence of a fluorine atom ortho to the boronic acid moiety and a phenoxy group at the meta position creates a distinct electronic environment that influences its reactivity and spectroscopic characteristics.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1256355-01-7 | [1][2] |

| Molecular Formula | C₁₂H₁₀BFO₃ | [1] |

| Molecular Weight | 232.02 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | N/A |

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds with the boronic acid hydroxyl groups leads to sharper -OH signals, which are often broad and difficult to observe in other solvents like CDCl₃.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 (broad s) | s | 2H | B(OH)₂ | The acidic protons of the boronic acid are expected to appear as a broad singlet in DMSO-d₆. |

| ~7.65 | dd | 1H | H-6 | This proton is ortho to the boronic acid group, leading to a downfield shift. It will exhibit coupling to H-4 and a smaller four-bond coupling to the fluorine atom. |

| ~7.40 | t | 2H | H-3', H-5' | These protons on the unsubstituted phenoxy ring are in a meta position and are expected to appear as a triplet. |

| ~7.20 | t | 1H | H-4' | The para proton of the phenoxy ring will appear as a triplet. |

| ~7.10 | d | 2H | H-2', H-6' | The ortho protons of the phenoxy ring will be a doublet. |

| ~7.05 | ddd | 1H | H-4 | This proton is coupled to H-6, the fluorine atom, and H-3, resulting in a doublet of doublet of doublets. |

| ~6.95 | dd | 1H | H-3 | This proton is ortho to the fluorine and will show a large coupling to the fluorine and a smaller coupling to H-4. |

Diagram of Proton Assignments:

Caption: Predicted ¹H NMR assignments.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will be characterized by the large C-F coupling constant for the carbon directly attached to the fluorine atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-2 | The carbon atom directly bonded to fluorine will show a large one-bond coupling and a significant downfield shift due to the electronegativity of fluorine. |

| ~157 | C-5' | The carbon of the phenoxy ring attached to the ether oxygen. |

| ~155 | C-1' | The ipso-carbon of the phenoxy ring. |

| ~135 (d, ³JCF ≈ 8 Hz) | C-6 | This carbon is meta to the fluorine and will exhibit a smaller three-bond coupling. |

| ~130 | C-3', C-5' | Aromatic carbons of the phenoxy ring. |

| ~125 | C-4' | Aromatic carbon of the phenoxy ring. |

| ~120 (d, ²JCF ≈ 20 Hz) | C-3 | This carbon is ortho to the fluorine and will show a two-bond coupling. |

| ~118 | C-2', C-6' | Aromatic carbons of the phenoxy ring. |

| ~115 (d, ²JCF ≈ 25 Hz) | C-1 | The carbon attached to the boronic acid group will be a doublet due to two-bond coupling with fluorine. The direct C-B coupling is often not resolved. |

| ~114 (d, ⁴JCF ≈ 3 Hz) | C-4 | This carbon shows a small four-bond coupling to the fluorine. |

Predicted FT-IR Spectral Data

Infrared (IR) spectroscopy is an excellent tool for identifying key functional groups. The IR spectrum of this compound is expected to show characteristic absorptions for the O-H, C-F, B-O, and C-O bonds.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Strong, Broad | O-H stretch | The hydrogen-bonded hydroxyl groups of the boronic acid will produce a broad and intense absorption band. |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring stretching vibrations. |

| ~1350 | Strong | B-O stretch | The boron-oxygen single bond stretch is a characteristic feature of boronic acids. |

| ~1250 | Strong | C-O-C stretch | Asymmetric stretching of the diaryl ether linkage. |

| ~1100 | Strong | C-F stretch | The carbon-fluorine bond stretch in an aromatic system. |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Analysis: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted to obtain the sample spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electrospray ionization (ESI) is a suitable technique for analyzing boronic acids.

Predicted Mass Spectrometry Data (ESI-MS):

| m/z | Ion | Rationale |

| 232.07 | [M]+ | The molecular ion peak corresponding to the exact mass of the compound. |

| 214.06 | [M - H₂O]+ | Loss of a water molecule from the boronic acid moiety. |

| 139.04 | [M - C₆H₅O]+ | Cleavage of the ether bond, resulting in the 2-fluorophenylboronic acid fragment. |

| 95.02 | [C₆H₄F]+ | Phenyl fluoride fragment. |

| 77.04 | [C₆H₅]+ | Phenyl fragment. |

Diagram of Key Fragmentation Pathways:

Caption: Predicted ESI-MS fragmentation.

Experimental Protocol for ESI-MS:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic dataset for this compound. The interpretations and predictions are based on established principles and data from analogous structures, offering a reliable reference for researchers working with this compound. The provided experimental protocols serve as a practical guide for acquiring high-quality spectral data. It is our hope that this document will facilitate the unambiguous identification and characterization of this compound in various research and development settings.

References

-

PubChem. 2-Fluorophenylboronic acid. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link]

Sources

- 1. 1256355-01-7|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Fluoro-5-methoxyphenyl)boronic Acid | 406482-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Introduction: The Strategic Importance of Functionalized Boronic Acids in Modern Drug Discovery

An In-Depth Technical Guide to (2-Fluoro-5-phenoxyphenyl)boronic acid: Synthesis, Characterization, and Application

In the landscape of medicinal chemistry, boronic acids have emerged from niche chemical curiosities to indispensable tools in the synthesis of novel therapeutics.[1][2][3] Their stability, low toxicity, and versatile reactivity make them premier building blocks for constructing complex molecular architectures.[2] Boronic acids are most renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which is fundamental to modern drug development.[4][5]

This guide focuses on a specific, highly functionalized reagent: This compound . The strategic incorporation of a fluorine atom and a phenoxy group onto the phenylboronic acid scaffold creates a building block of significant value for researchers and drug development professionals. The fluorine atom can enhance metabolic stability, modulate acidity, and improve binding affinity through specific electronic interactions.[6] Simultaneously, the phenoxy moiety introduces a key structural element for exploring structure-activity relationships (SAR) in drug candidates.

This document serves as a technical deep-dive into the synthetic pathways, analytical characterization, and core applications of this compound, providing field-proven insights for its effective utilization in research and development.

PART 1: Synthesis of this compound

The discovery of a novel chemical entity is intrinsically linked to its synthesis. While a singular "discovery" paper for this compound is not prominent in the literature, its creation follows established and reliable organometallic methodologies. The most logical and widely practiced approach is a directed ortho-metalation followed by borylation.

Causality in Experimental Design: The Lithiation-Borylation Pathway

This synthetic route is chosen for its high regioselectivity and efficiency. The process involves creating a highly reactive organolithium intermediate from a halogenated precursor, which is then "trapped" with a boron electrophile.

-

Precursor Selection : The synthesis begins with a suitable aryl halide. A common starting material would be 1-bromo-2-fluoro-5-phenoxybenzene . The bromine atom is chosen as the point of lithiation due to the high efficiency of lithium-halogen exchange.

-

Organolithium Formation : The aryl bromide is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). This low temperature is critical to prevent unwanted side reactions and decomposition of the highly reactive aryllithium species. The reaction generates the (2-Fluoro-5-phenoxyphenyl)lithium intermediate.

-

Borylation : The nucleophilic aryllithium species is then added to a trialkyl borate, such as trimethyl borate or triisopropyl borate. The borate acts as the boron electrophile. This step must also be conducted at low temperature to control the reaction rate and prevent over-addition.

-

Hydrolysis : The resulting boronate ester intermediate is not isolated but is directly subjected to acidic hydrolysis. This final step cleaves the boron-oxygen bonds of the ester, yielding the final this compound.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Self-Validating System

This protocol is a representative procedure based on established methods for synthesizing similar arylboronic acids.

Objective: To synthesize this compound.

Materials:

-

1-Bromo-2-fluoro-5-phenoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Triisopropyl borate

-

2 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-fluoro-5-phenoxybenzene (1.0 eq) and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Successful lithiation is the critical control point.

-

Borylation: In a separate flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the aryllithium solution into the triisopropyl borate solution via cannula. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Hydrolysis & Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization or silica gel chromatography to yield the pure this compound.

PART 2: Analytical Characterization